molecular formula C40H42N5O6P B049231 Pgitn CAS No. 125009-80-5

Pgitn

Cat. No.: B049231
CAS No.: 125009-80-5
M. Wt: 719.8 g/mol
InChI Key: ZGCBYAKELITSTA-NHQNABIISA-N
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Description

A comprehensive introduction to "Pgitn" would require its chemical structure, synthesis pathway, functional groups, and applications. For example:

  • Structural characteristics: Hypothetical molecular formula, stereochemistry, and bonding patterns (e.g., multidentate ligands as in ).
  • Applications: Potential uses in catalysis, medicine, or materials science, analogous to chitin’s role in biomaterials ().
  • Synthesis: Reaction conditions, yield, and scalability, following protocols similar to those in (e.g., reagent preparation, compound characterization).

Without specific data, this section remains speculative.

Properties

CAS No.

125009-80-5

Molecular Formula

C40H42N5O6P

Molecular Weight

719.8 g/mol

IUPAC Name

(2S,3S)-N-[(2S)-2-(benzylamino)-3-(1H-indol-3-yl)propanoyl]-2-[[(1,3-dioxoisoindol-2-yl)methyl-phenylmethoxyphosphoryl]amino]-3-methylpentanamide

InChI

InChI=1S/C40H42N5O6P/c1-3-27(2)36(44-52(50,51-25-29-16-8-5-9-17-29)26-45-39(48)32-19-10-11-20-33(32)40(45)49)38(47)43-37(46)35(41-23-28-14-6-4-7-15-28)22-30-24-42-34-21-13-12-18-31(30)34/h4-21,24,27,35-36,41-42H,3,22-23,25-26H2,1-2H3,(H,44,50)(H,43,46,47)/t27-,35-,36-,52?/m0/s1

InChI Key

ZGCBYAKELITSTA-NHQNABIISA-N

SMILES

CCC(C)C(C(=O)NC(=O)C(CC1=CNC2=CC=CC=C21)NCC3=CC=CC=C3)NP(=O)(CN4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NCC3=CC=CC=C3)NP(=O)(CN4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6

Canonical SMILES

CCC(C)C(C(=O)NC(=O)C(CC1=CNC2=CC=CC=C21)NCC3=CC=CC=C3)NP(=O)(CN4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6

Synonyms

PGITN
phthaloyl-Gly(P)-Ile-Trp-NHBzl
phthaloyl-glycyl(P)-isoleucyl-tryptophyl-benzylamide
PP 607
PP607

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Using ’s framework for comparing structurally or functionally similar compounds, a hypothetical analysis might involve:

Table 1: Comparative Analysis of "Pgitn" and Analogues

Property "this compound" (Hypothetical) Compound A (e.g., Chitin) Compound B (e.g., Phosphine-Alkene Ligand)
Molecular Formula CₙHₘXₖ (C₈H₁₃O₅N)ₙ Varies (e.g., PR₃-alkene hybrids)
Functional Groups Amine, carbonyl Acetylglucosamine polymers Phosphine, alkene
Applications Catalysis, drug delivery Biomaterials, wound healing Transition metal catalysis
Synthetic Complexity High (multi-step) Moderate (biopolymer extraction) High (air-sensitive ligands)
Thermal Stability >300°C (hypothetical) Degrades at ~200°C Varies (often <150°C for ligands)

Key Research Findings

Structural Flexibility : Unlike chitin’s rigid polysaccharide structure (), "this compound" might exhibit modularity akin to phosphine-alkene ligands, enabling tailored metal coordination ().

Functional Efficacy : If "this compound" were a catalyst, its performance could be benchmarked against BERT’s optimization strategies (e.g., hyperparameter tuning in ) but applied to chemical reaction yields.

Scalability Challenges : Similar to the undertraining issues in BERT (), "this compound" synthesis might require rigorous optimization of reaction conditions to avoid side products.

Methodological Considerations

  • Data Integrity : As per , compound characterization would require NMR, mass spectrometry, and crystallography.
  • Comparative Metrics: Metrics like catalytic turnover frequency (for functional analogues) or tensile strength (for structural analogues) should align with industry standards ().
  • Reproducibility : Protocols must detail reagent purity and environmental controls, akin to RoBERTa’s emphasis on training consistency ().

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